Cas no 71675-85-9 (Amisulpride)

Amisulpride is a selective dopamine D2 and D3 receptor antagonist, primarily used as an antipsychotic agent in the treatment of schizophrenia and acute psychotic episodes. Its pharmacological profile is characterized by high affinity for dopaminergic receptors, with preferential action in limbic rather than striatal regions, reducing the risk of extrapyramidal side effects. At low doses, it preferentially blocks presynaptic autoreceptors, enhancing dopaminergic transmission, which may contribute to its efficacy in negative symptoms. The compound exhibits linear pharmacokinetics, with good oral bioavailability and renal excretion as the primary elimination route. Its well-defined receptor selectivity and clinical efficacy make it a valuable therapeutic option in psychiatric medicine.
Amisulpride structure
Amisulpride structure
Product Name:Amisulpride
CAS No:71675-85-9
MF:C17H27N3O4S
MW:369.478983163834
MDL:MFCD00866691
CID:59246
PubChem ID:2159
Update Time:2025-07-16

Amisulpride Chemical and Physical Properties

Names and Identifiers

    • Amisulpride
    • AMINOSULTOPRIDE
    • SOLIAN
    • 3-Amino-6-isopropylpyridine
    • 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide
    • : Amisulpride
    • 4-amino-N-[(1-ethyl-2-pyrrolidin-yl)methyl]-5-(ethyl-sulfonyl)-2--methoxybenzamide
    • Amisulpiride
    • Amisulprida
    • Amisulpridum
    • Amisulpridum [INN-Latin]
    • DAN 2163
    • DAN-2163
    • Deniban
    • Socian
    • 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide
    • 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-ethylsulfonyl-2-methoxybenzamide
    • NCGC00092310-06
    • CCG-100860
    • PS24 - Amisulpride
    • A837282
    • Amisulpride, 1mg/ml in Methanol
    • NC00110
    • Amisulpride- Bio-X
    • AMISULPRIDE [ORANGE BOOK]
    • AB00639933-09
    • Deniban (TN)
    • EINECS 275-831-7
    • APD-421
    • 71675-85-9 (free base)
    • HMS3263D07
    • HMS3657E11
    • Amisulpride for system suitability
    • Amisulpride [INN]
    • SW197490-3
    • AKOS005567252
    • Amisulprida [INN-Spanish]
    • DTXCID3022613
    • HB1879
    • HMS3413G07
    • 4-Amino-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)- 2-methoxybenzamide
    • AB00639933-07
    • SMR000449309
    • N05AL05
    • UNII-8110R61I4U
    • HMS2051K10
    • NCGC00092310-02
    • NCGC00092310-04
    • NTJOBXMMWNYJFB-UHFFFAOYSA-N
    • BCPP000404
    • NCGC00092310-16
    • MLS000758258
    • D07310
    • Barhemsys (TN)
    • AMISULPRIDE [WHO-DD]
    • NSC760085
    • HMS3393K10
    • Sulpitac
    • AB00639933_10
    • SDCCGSBI-0633795.P001
    • AMISULPRIDE [EP MONOGRAPH]
    • Amisulpride, European Pharmacopoeia (EP) Reference Standard
    • C17H27N3O4S
    • CCG-222437
    • 4-Amino-N-[(1-ethyl-2-pyrrolidinyl) methyl]-5-(ethylsulfonyl)-2-benzamide
    • CHEMBL243712
    • BDBM81790
    • Q418785
    • EN300-18166870
    • NSC-760085
    • NS00000416
    • SY052770
    • 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-benzamide
    • SL-91.1077
    • S1280
    • Amisulpride; 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-methoxybenzamide
    • Barhemsys
    • MFCD00866691
    • DB06288
    • HMS3677G07
    • HMS3713N06
    • GTPL963
    • HMS3268L09
    • Tox21_501133
    • NSC_2159
    • 71675-85-9
    • AMISULPRIDE (EP MONOGRAPH)
    • NCGC00092310-03
    • SR-01000759303
    • W-104511
    • NCGC00261818-01
    • LP01133
    • CS-1791
    • BRD-A60197193-001-05-4
    • Amisulpridum (INN-Latin)
    • Benzamide, 4-amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxy-
    • Amisulpride free base
    • Amisulpride, >=98% (HPLC)
    • CAS_71675-85-9
    • 4-amino-N-((1-ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide
    • 4-azanyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide
    • HMS3369K09
    • Tox21_113392
    • AC-6820
    • MLS000759450
    • BCP9000294
    • 4-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-anisamid
    • 4-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide
    • HMS2235M16
    • Amisulpride 100 microg/mL in Acetonitrile
    • Amisulpride [INN:BAN]
    • BA164158
    • HY-14545
    • BCP02089
    • MLS001424039
    • AS-13890
    • CHEBI:64045
    • Amisulpride (INN)
    • (+-)-amisulpride
    • Pharmakon1600-01502285
    • Solian (TN)
    • HMS3884A09
    • AMISULPRIDE [MART.]
    • SCHEMBL34126
    • Sulamid
    • Tox21_113392_1
    • 8110R61I4U
    • NCGC00092310-01
    • Amisulprida (INN-Spanish)
    • (S)-Amisulpride?
    • CAS-71675-85-9
    • FT-0630805
    • SR-01000759303-5
    • 4-amino-5-ethanesulfonyl-n-(1-ethyl-pyrrolidin-2-ylmethyl)-2-methoxy-benzamide
    • 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulf onyl)-2-benzamide DAN 2163
    • (+/-)-AMISULPRIDE
    • AMISULPRIDE [MI]
    • L000106
    • APD421
    • 4-amino-5-(ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide
    • 4-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-o-anisamide
    • Amisulpride, British Pharmacopoeia (BP) Reference Standard
    • Amisulpride for system suitability, European Pharmacopoeia (EP) Reference Standard
    • MLS006011769
    • 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide
    • DTXSID5042613
    • AMISULPRIDE (MART.)
    • CCG-220622
    • NSC 760085
    • (plusmn)-amisulpride
    • Amisulpride?
    • STK635172
    • STL454297
    • BRD-A60197193-001-13-8
    • 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzenecarboximidic acid
    • A2450
    • BRD-A60197193-001-14-6
    • MDL: MFCD00866691
    • Inchi: 1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)
    • InChI Key: NTJOBXMMWNYJFB-UHFFFAOYSA-N
    • SMILES: S(CC)(C1C(=CC(=C(C=1)C(NCC1CCCN1CC)=O)OC)N)(=O)=O

Computed Properties

  • Exact Mass: 369.17200
  • Monoisotopic Mass: 369.172
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 549
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 110A^2

Experimental Properties

  • Color/Form: Powder
  • Density: 1.20 g/cm3
  • Melting Point: 125.0 to 129.0 deg-C
  • Boiling Point: 558.9°C at 760 mmHg
  • Flash Point: 291.8 °C
  • Refractive Index: 1.545
  • Solubility: DMSO: ≥5 mg/mL
  • PSA: 110.11000
  • LogP: 3.27590
  • Merck: 485
  • Sensitiveness: Sensitive to heat, humidity and light

Amisulpride Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P264-P270-P301+P312+P330-P501
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: R22
  • Safety Instruction: S22-S24/25
  • RTECS:CV2308701
  • Hazardous Material Identification: Xn
  • Toxicity:LD50 in male mice (mg/kg): 56-60 i.v.; 175-180 i.p.; 224-250 s.c.; 1024-1054 orally (Thominet)
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Safety Term:S22;S24/25
  • Risk Phrases:R22

Amisulpride Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Amisulpride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
99R0010-1g
AMISULPRIDE
71675-85-9 98%
1g
¥4354.48 2025-02-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
99R0010-5g
AMISULPRIDE
71675-85-9 98%
5g
¥17417.93 2025-02-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
99R0010-500mg
AMISULPRIDE
71675-85-9 98%
500mg
¥2614.44 2025-02-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
99R0010-250mg
AMISULPRIDE
71675-85-9 98%
250mg
¥1731.3 2025-02-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
99R0010-100mg
AMISULPRIDE
71675-85-9 98%
100mg
¥1302.85 2025-02-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
99R0010-50mg
AMISULPRIDE
71675-85-9 98%
50mg
¥1092.99 2025-02-20
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP80679-5mg
Amisulpride
71675-85-9 98.0%
5mg
¥200 2021-05-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A129432-50mg
Amisulpride
71675-85-9 ≥98%
50mg
¥82.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A129432-1g
Amisulpride
71675-85-9 ≥98%
1g
¥234.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A129432-25g
Amisulpride
71675-85-9 ≥98%
25g
¥1359.90 2023-09-04

Amisulpride Production Method

Amisulpride Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:71675-85-9)Amisulpride
Order Number:sfd16509
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
Price ($):discuss personally
Email:sales2@senfeida.com
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
(CAS:71675-85-9)Amisulpride
Order Number:LE274
Stock Status:in Stock
Quantity:5KG/1KG/25KG/100KG
Purity:99% HPLC
Pricing Information Last Updated:Thursday, 14 August 2025 14:44
Price ($):negotiated
Email:617971708@qq.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:71675-85-9)Amisulpride
Order Number:A837282
Stock Status:in Stock
Quantity:1g/5g/500mg/250mg/100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:39
Price ($):546.0/2183.0/328.0/217.0/163.0
Email:sales@amadischem.com
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
(CAS:71675-85-9)Amisulpride
Order Number:JH205
Stock Status:in Stock
Quantity:25kg
Purity:98.00%
Pricing Information Last Updated:Monday, 8 January 2024 17:37
Price ($): negotiated
Email:17464331@qq.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:71675-85-9)阿米舒必利
Order Number:LE3420671;LE11869
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:43
Price ($):discuss personally
Email:18501500038@163.com

Amisulpride Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
MS-MS
MS-MS

Additional information on Amisulpride

Professional Introduction to Amisulpride (CAS No. 71675-85-9)

Amisulpride, a compound with the chemical name (±)-1-[4-(6-fluorobenzothiazol-3-yl)piperazin-4-yl]butan-1-one, is a well-documented pharmaceutical agent classified under the atypical antipsychotic category. Its molecular structure and pharmacological properties have been extensively studied, making it a significant compound in the field of psychiatry and neuropharmacology. The CAS No. 71675-85-9 uniquely identifies this substance, ensuring precise classification and regulatory compliance in various research and clinical settings.

The pharmacological profile of Amisulpride is characterized by its high affinity for dopamine D2 and serotonin 5-HT2A receptors, which distinguishes it from typical antipsychotics. This receptor selectivity contributes to its efficacy in treating schizophrenia and other psychotic disorders while minimizing certain side effects associated with older antipsychotic medications. Recent studies have highlighted the compound's potential in managing negative symptoms and cognitive deficits often observed in schizophrenia patients, areas where traditional antipsychotics have shown limited effectiveness.

One of the most compelling aspects of Amisulpride is its mechanism of action, which involves not only antagonism at D2 receptors but also modulation of serotonin pathways. This dual action has been linked to improved outcomes in patients with treatment-resistant schizophrenia. Furthermore, research indicates that Amisulpride may have a lower risk of causing extrapyramidal symptoms (EPS) compared to conventional antipsychotics, making it a favorable option for long-term management.

Recent clinical trials have explored the efficacy of Amisulpride in combination therapies, particularly when used alongside antidepressants or mood stabilizers. These studies suggest that such combinations can enhance therapeutic benefits while reducing the dosage requirements of individual medications. The flexibility in treatment regimens offered by Amisulpride is particularly valuable for patients who experience inadequate responses to monotherapy.

The chemical synthesis of Amisulpride involves multi-step organic reactions, starting from readily available precursors such as 6-fluorobenzothiazole and piperazine derivatives. The synthesis pathway has been optimized to ensure high yield and purity, which are critical for pharmaceutical applications. Advanced analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the structural integrity of the final product.

Ethical considerations in the development and use of Amisulpride are paramount. Regulatory agencies require rigorous testing to assess both efficacy and safety profiles before approval for clinical use. Post-marketing surveillance continues to monitor long-term effects and potential adverse reactions, ensuring patient safety remains a top priority. The compound's role in global mental health initiatives underscores its importance in addressing psychiatric disorders on a broader scale.

The future directions of Amisulpride research are promising, with investigations focusing on novel delivery systems and personalized medicine approaches. For instance, sustained-release formulations could improve patient compliance by reducing dosing frequency. Additionally, genetic biomarkers may help identify subgroups of patients who would benefit most from Amisulpride therapy.

The environmental impact of producing and disposing of pharmaceutical compounds like Amisulpride is another area of growing interest. Sustainable manufacturing practices are being developed to minimize waste and reduce ecological footprints. Disposal protocols are also being refined to prevent environmental contamination while ensuring safe handling by healthcare professionals.

In conclusion, Amisulpride stands as a cornerstone in modern psychiatry due to its unique pharmacological properties and therapeutic benefits. Its continued study not only advances our understanding of psychotic disorders but also opens new avenues for treating mental health conditions more effectively. As research progresses, the full potential of this compound is likely to be realized, further improving outcomes for patients worldwide.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:71675-85-9)Amisulpride
sfd16509
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
(CAS:71675-85-9)Amisulpride
LE274
Purity:99% HPLC
Quantity:5KG/1KG/25KG/100KG
Price ($):Inquiry
Email